molecular formula C9H17NO B076101 trans-1-Hydroxyquinolizidine CAS No. 10447-20-8

trans-1-Hydroxyquinolizidine

Cat. No.: B076101
CAS No.: 10447-20-8
M. Wt: 155.24 g/mol
InChI Key: MTVNMVKUNMOINI-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-1-Hydroxyquinolizidine, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-5-3-7-10-6-2-1-4-8(9)10/h8-9,11H,1-7H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVNMVKUNMOINI-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60488249
Record name (1R,9aR)-Octahydro-2H-quinolizin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10447-20-8
Record name (1R,9aR)-Octahydro-2H-quinolizin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of Compound (XIX) (0.22 g, 0.36 mmoles) in pyridine (15 mL), cooled at -10° C., methanesulfonyl chloride (0.03 mL, 0.39 mmoles) was added. After 6 days, the mixture was evaporated under reduced pressure. The resulting oil was treated with water (5 mL) and saturated aqueous sodium bicarbonate solution (20 mL), then extracted with ether (2×30 mL). The combined organic solution was dried over magnesium sulfate and the solvent evaporated under reduced pressure. Trituration of the resulting oil with ether yielded [1S-(1α,6β,7α,8β,9α,9aβ)]-octahydro-7,8,9-tris (phenylmethoxy)-6-[(phenylmethoxy)methyl]-2H-quinolizin-1-ol (XX) as white crystals (0.13 g, 60.8%) m.p. 103°-5° C.; IR (KBr) no absorbance 1650-1770 cm-1;MS (CI13 CH4) 594 (MH+), 486 (MH+ --PhCH2OH); 1H nmr (CDCl3) δ 1.2 (m, 1H), 1.4-1.6 (m, 3H), 1.8-2.0 (m, 2H), 2.6-2.8 (t, 1H), 3.0-3.1 (d, 1H), 3.2-3.3 (m, 1H), 3.5-3.9 (m, 4H), 4.2-5.0 (m, 9H), 7.1-7.4 (m, 20H).
Name
Compound ( XIX )
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step Two

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